2,4-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
2,4-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at positions 2 and 4 on the benzene ring, a fluorophenyl group attached to the oxadiazole ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 4-fluorobenzohydrazide can be reacted with a suitable carboxylic acid derivative to form the oxadiazole ring.
Coupling with Benzoyl Chloride: The oxadiazole derivative is then coupled with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the amide linkage.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
Substitution Reactions: Products include derivatives with different substituents on the benzene ring.
Oxidation and Reduction: Products include oxidized or reduced forms of the oxadiazole ring and amide linkage.
Scientific Research Applications
2,4-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is studied for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(3-fluorophenyl)benzamide
- 2,4-dichloro-5-fluoropyrimidine
- N-(2,4-difluorophenyl)-2-fluorobenzamide
Uniqueness
2,4-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine substituents enhances its reactivity and potential as a versatile pharmacophore.
Properties
IUPAC Name |
2,4-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FN3O2/c16-9-3-6-11(12(17)7-9)13(22)19-15-21-20-14(23-15)8-1-4-10(18)5-2-8/h1-7H,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBAJSGFNVAHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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